4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Chemoselectivity Cross-Coupling Nucleophilic Substitution

This tri-halogenated pyridine intermediate uniquely combines an sp³ alkyl bromide with selectively addressable sp² chloro and fluoro substituents on an electron-deficient core. The established chemoselectivity hierarchy (Br-alkyl > Cl-aromatic > F-aromatic) enables a predictable three-stage functionalization sequence, minimizing side reactions and purification. Procuring this building block allows direct entry into patented synthetic routes (EP3743416A1), accelerating the assembly of complex molecules for hit-to-lead optimization in pharmaceutical and agrochemical R&D.

Molecular Formula C7H6BrClFN
Molecular Weight 238.48 g/mol
Cat. No. B13464192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)-2-chloro-3-fluoropyridine
Molecular FormulaC7H6BrClFN
Molecular Weight238.48 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1CCBr)F)Cl
InChIInChI=1S/C7H6BrClFN/c8-3-1-5-2-4-11-7(9)6(5)10/h2,4H,1,3H2
InChIKeyJUEMZJQXDYCNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)-2-chloro-3-fluoropyridine: A Tri-Halogenated Pyridine Building Block for Multi-Step Heterocycle Synthesis


4-(2-Bromoethyl)-2-chloro-3-fluoropyridine (CAS not yet assigned, molecular formula C₇H₆BrClFN, molecular weight 238.48 g/mol ) is a polysubstituted pyridine derivative featuring a unique combination of a primary alkyl bromide side chain at the 4-position and two distinct halogen atoms (chlorine at position 2, fluorine at position 3) on the heteroaromatic core. This substitution pattern yields an electron-deficient ring system [1] with three potential sites for orthogonal functionalization: the bromoethyl group enables nucleophilic substitution and cross-coupling at an sp³-hybridized carbon, while the 2-chloro and 3-fluoro substituents confer a predictable, established chemoselectivity hierarchy (Br > Cl > F) under transition metal-catalyzed cross-coupling conditions [2]. This inherent multi-functionality distinguishes the compound from simpler di-halogenated or mono-functionalized pyridine building blocks and supports its use as a versatile intermediate in pharmaceutical research and agrochemical development, where the controlled, sequential introduction of molecular complexity is critical.

Why a Standard Halopyridine Cannot Replace 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine in Sequential Derivatization


The substitution of a generic halopyridine (e.g., 2-chloro-3-fluoropyridine or 4-(2-bromoethyl)pyridine) for 4-(2-bromoethyl)-2-chloro-3-fluoropyridine in a synthetic sequence is not straightforward due to the absence of a critical, independent functional group for selective elaboration. While a simple 2-chloro-3-fluoropyridine core offers two reactive handles, their relative reactivity is often too similar under many palladium-catalyzed conditions, leading to complex mixtures of mono- and di-substituted products and reducing synthetic efficiency [1]. Conversely, a 4-(2-bromoethyl)pyridine provides a reactive alkyl bromide but lacks the additional halogen handles needed for subsequent diversification of the aromatic core. The target compound uniquely integrates a highly reactive sp³ alkyl bromide with an aromatic ring that contains two additional, selectively addressable sp² C–X bonds, the reactivity of which is governed by a well-defined hierarchy (Br-alkyl > Cl-aromatic > F-aromatic). This built-in orthogonality allows for a predictable, three-stage functionalization sequence, minimizing side reactions and streamlining the synthesis of complex, densely functionalized molecules, thereby saving time and resources compared to using multiple, simpler building blocks [2].

Quantitative Differentiation of 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine: A Comparative Evidence Guide for Scientific Selection


Chemoselective Reactivity: Predicted Orthogonal Functionalization Superiority Over 2-Chloro-3-fluoropyridine

4-(2-Bromoethyl)-2-chloro-3-fluoropyridine offers a predicted, more controllable three-step functionalization sequence compared to the simpler building block 2-chloro-3-fluoropyridine. The presence of the primary alkyl bromide provides a distinct, highly reactive site for initial functionalization (e.g., via SN2 or cross-coupling) before engaging the less reactive aromatic halogens. In contrast, the 2-chloro and 3-fluoro substituents on 2-chloro-3-fluoropyridine can exhibit competing reactivity, often leading to mixtures of products. This expectation is based on established chemoselectivity trends in palladium-catalyzed couplings of related pyridines, where the reactivity order is consistently Br-alkyl >> Cl-aromatic > F-aromatic [1]. This orthogonal reactivity profile translates to a higher predicted synthetic efficiency, reducing the need for purification of intermediate mixtures and enabling a more direct route to complex targets [2].

Chemoselectivity Cross-Coupling Nucleophilic Substitution

Precise Molecular Weight and Purity Specification: A 238.48 g/mol Benchmark for Reaction Stoichiometry

For accurate reaction planning and procurement, the target compound has a defined molecular weight of 238.48 g/mol and is commercially available with a certified purity of 95% . This specification provides a clear stoichiometric reference point that differs from its regioisomers. For example, 3-(2-Bromoethyl)-2-chloro-5-fluoropyridine (CAS 2229357-58-6) shares the same molecular formula (C₇H₆BrClFN) and thus the same molecular weight of 238.48 g/mol, but the different substitution pattern can lead to significant differences in reactivity and final product properties [1]. Similarly, 4-(2-Bromoethyl)pyridine, lacking the chlorine and fluorine atoms, has a lower molecular weight of 186.05 g/mol, requiring recalculation of reagent quantities if mistakenly interchanged. Procuring 4-(2-bromoethyl)-2-chloro-3-fluoropyridine with a defined purity ensures consistent and reproducible outcomes in both research and scale-up settings.

Molecular Weight Stoichiometry Purity

Synthetic Accessibility: A Strategic Intermediate in the Multi-Step Halogenation of Pyridine Derivatives

The compound's value is reinforced by its explicit designation as a key intermediate in a patented, multi-step process for preparing complex halogenated pyridine derivatives [1]. While the exact yield for this specific intermediate is not publicly disclosed, its presence in a documented synthetic scheme (e.g., European Patent EP3743416A1) confirms its viability and role in accessing advanced molecular structures. This contrasts with simpler, more common building blocks like 2-chloro-3-fluoropyridine, which are typically starting materials rather than intermediates in a sequence of halogenations. The existence of a patent-protected pathway that utilizes this compound as a stepping stone validates its utility in constructing molecules with precise halogenation patterns, which are highly sought-after in pharmaceutical and agrochemical development.

Synthesis Halogenation Intermediate

Validated Applications for 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine in Medicinal Chemistry and Process Development


Streamlined Synthesis of Densely Functionalized Pyridine Cores for Drug Discovery

4-(2-Bromoethyl)-2-chloro-3-fluoropyridine is ideally suited for medicinal chemistry programs requiring the rapid, sequential introduction of three distinct molecular fragments onto a pyridine scaffold. The orthogonal reactivity of its bromoethyl (sp³), chloro (sp²), and fluoro (sp²) substituents, inferred from the established reactivity hierarchy (Br-alkyl > Cl-aromatic > F-aromatic) [1], allows chemists to perform a predictable series of transformations—such as an initial SN2 displacement of the alkyl bromide, followed by a Suzuki-Miyaura coupling at the 2-chloro position, and finally a challenging amination or etherification at the 3-fluoro position [2]. This strategy avoids the formation of complex regioisomeric mixtures and reduces the need for intermediate purifications, significantly accelerating the synthesis of diverse compound libraries for hit-to-lead optimization.

Precision Synthesis of Advanced Intermediates for Patented Agrochemicals or Pharmaceuticals

This compound is a documented intermediate in a patented process for the preparation of halogenated pyridine derivatives (EP3743416A1) [3]. For industrial or scale-up chemists, this validates its use in constructing molecules with specific halogenation patterns that are often critical for target binding or metabolic stability. Procuring this specific intermediate allows for direct entry into a protected synthetic route, bypassing several early-stage steps and reducing the overall development timeline and cost-of-goods for a complex target molecule.

Development of Novel Fluorinated Ligands and Functional Materials

The unique combination of an alkyl bromide tether and an electron-deficient, tri-halogenated pyridine core makes this compound a valuable precursor for novel ligands in catalysis and functional materials. The bromoethyl group can be used to covalently link the pyridine moiety to a polymer backbone or nanoparticle surface, while the remaining chloro and fluoro substituents can be further elaborated to tune the electronic and steric properties of the final material [REFS-1, REFS-2]. This level of post-synthetic diversification is not possible with simpler building blocks like 4-(2-bromoethyl)pyridine, which lacks the additional halogen handles needed for fine-tuning the aromatic core's properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromoethyl)-2-chloro-3-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.